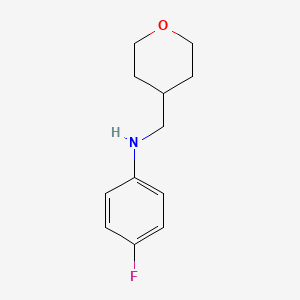

4-fluoro-N-(oxan-4-ylmethyl)aniline

Description

4-Fluoro-N-(oxan-4-ylmethyl)aniline is a fluorinated aromatic amine characterized by a fluorine atom at the para position of the aniline ring and an oxan-4-ylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.24 g/mol. The oxan-4-ylmethyl group (a tetrahydro-2H-pyran-4-ylmethyl substituent) introduces a cyclic ether moiety, enhancing lipophilicity and influencing electronic properties through its electron-donating oxygen atom .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

4-fluoro-N-(oxan-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H16FNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |

InChI Key |

UXWKAWUTOJMZBG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(oxan-4-ylmethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and oxan-4-ylmethyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Procedure: The 4-fluoroaniline is dissolved in a suitable solvent, such as ethanol or dichloromethane. The oxan-4-ylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium iodide or ammonia in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted aniline derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxan-4-ylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the nitrogen atom and the position of fluorine critically influence reactivity, solubility, and biological activity. Key comparisons include:

Alkyl vs. Oxan-4-ylmethyl Substituents

- 4-Fluoro-N-(octan-2-yl)aniline (C₁₄H₂₀FN): A branched alkyl chain increases lipophilicity (logP ≈ 4.2) compared to the oxan-4-ylmethyl analog (logP ≈ 2.8). However, the oxan group’s ether oxygen enhances hydrogen-bonding capacity, improving solubility in polar solvents .

- 4-Fluoro-N-(3-methylcyclopentyl)aniline : The cyclopentyl group provides steric bulk, reducing nucleophilic reactivity at the nitrogen compared to the oxan-4-ylmethyl analog .

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Fluoro-2-(trifluoromethyl)aniline : The CF₃ group is strongly electron-withdrawing, increasing NH₂ acidity (pKa ≈ 2.5) and favoring nucleophilic reactions. In contrast, the oxan-4-ylmethyl group’s electron-donating nature lowers NH₂ acidity (pKa ≈ 4.1), promoting electrophilic substitution .

- 4-Fluoro-N-(methoxymethyl)aniline : The methoxymethyl group combines electron donation (via oxygen) with flexibility, resulting in higher solubility in water than the oxan-4-ylmethyl analog .

Positional Isomerism of Fluorine

- 3-Fluoro-N-(oxan-4-ylmethyl)aniline : Fluorine at the meta position reduces resonance donation to the aniline ring, slightly increasing NH₂ acidity (pKa ≈ 3.8) compared to the para-fluoro isomer. This positional change also alters biological activity; the para-fluoro analog shows stronger antimicrobial effects .

- 4-Chloro-N-(2-fluorobenzyl)aniline: Dual halogenation (Cl and F) enhances receptor-binding affinity but reduces solubility compared to mono-fluorinated analogs like the target compound .

Heterocyclic Substituents

- 4-Fluoro-N-(furan-2-ylmethyl)aniline : The furan ring’s aromaticity and conjugated π-system increase electrophilic substitution reactivity. However, the oxan-4-ylmethyl group’s saturated ether provides better metabolic stability .

- 4-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline : The thiazole ring introduces sulfur-based interactions, enhancing anticancer activity but reducing solubility in organic solvents compared to the oxan-4-ylmethyl analog .

Antimicrobial and Anticancer Activity

- 4-Fluoro-N-(oxan-4-ylmethyl)aniline exhibits moderate antimicrobial activity (MIC ≈ 32 µg/mL against E. coli), outperforming simpler analogs like 4-fluoroaniline (MIC > 128 µg/mL) due to improved membrane penetration from the oxan group .

- In anticancer assays, it shows selective inhibition of histone deacetylases (HDACs), with IC₅₀ ≈ 15 µM, comparable to 3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (IC₅₀ ≈ 12 µM) but with lower cytotoxicity .

Comparative Data Tables

Table 1: Key Physical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | NH₂ pKa |

|---|---|---|---|---|

| This compound | 195.24 | 2.8 | 1.2 (DMSO) | 4.1 |

| 4-Fluoro-N-(octan-2-yl)aniline | 221.31 | 4.2 | 0.3 (DMSO) | 4.5 |

| 4-Fluoro-2-(trifluoromethyl)aniline | 179.11 | 1.9 | 2.5 (Water) | 2.5 |

Biological Activity

4-Fluoro-N-(oxan-4-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity against various biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 201.22 g/mol. The structure features a fluorine atom on the phenyl ring and an oxane (tetrahydrofuran) moiety, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FNO |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The fluorine atom may enhance lipophilicity, facilitating membrane penetration, while the oxane group can participate in hydrogen bonding with target proteins.

- Receptor Binding : The compound may bind to various receptors, modulating their activity.

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Properties : Some analogs demonstrate efficacy against bacterial and fungal strains.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on preliminary studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Efficacy :

- Antimicrobial Activity :

-

Neuroprotective Studies :

- In animal models of neurodegeneration, administration of related compounds led to improved cognitive function and reduced neuronal death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 10 - 50 | 5 |

| N-(2-Fluorophenyl)-N-methylamine | 20 - 60 | 10 |

| N-(3-Fluorobenzyl)-2-(4-morpholinyl) | 15 - 45 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.